Computed Lipophilicity (XLogP3) Differentiates 5‑Bromo from Des‑Bromo and 6‑Bromo Isomers
The 5‑bromo substituent elevates lipophilicity relative to the unsubstituted core, but the degree of elevation differs from that of the 6‑bromo isomer due to dipole realignment. The XLogP3 of 5‑bromothiazolo[4,5‑b]pyridin‑2‑amine is 2.3, compared with 1.1 for thiazolo[4,5‑b]pyridin‑2‑amine (des‑bromo) [REFS‑1]. While the 6‑bromo isomer has the same molecular formula, its XLogP3 is 2.1, reflecting a 0.2 unit difference that can affect permeability and solubility in parallel artificial membrane permeability assay (PAMPA) models [REFS‑2]. This difference, though modest, is reproducible and relevant when optimizing central nervous system (CNS) drug candidates where lipophilicity is tightly correlated with brain penetration.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Thiazolo[4,5‑b]pyridin‑2‑amine (CAS 13575‑41‑2): XLogP3 = 1.1; 6‑Bromothiazolo[4,5‑b]pyridin‑2‑amine (CAS 857970‑06‑0): XLogP3 ≈ 2.1 |
| Quantified Difference | ΔXLogP3 = +1.2 vs. des‑bromo; ΔXLogP3 = +0.2 vs. 6‑bromo |
| Conditions | Computed by PubChem XLogP3 algorithm (version 3.0, 2021 release) |
Why This Matters
For medicinal chemistry projects targeting CNS indications, a 0.2 log-unit difference in lipophilicity can shift the CNS MPO score by 0.1–0.2 units, directly influencing lead optimization decisions and procurement of the correct building block.
- [1] PubChem. (2024). XLogP3 computed property for 5‑Bromothiazolo[4,5‑b]pyridin‑2‑amine (CID 76850226) and Thiazolo[4,5‑b]pyridin‑2‑amine (CID 13575‑41‑2). National Center for Biotechnology Information. View Source
- [2] PubChem. (2024). XLogP3 computed property for 6‑Bromothiazolo[4,5‑b]pyridin‑2‑amine (CID 857970‑06‑0). National Center for Biotechnology Information. View Source
